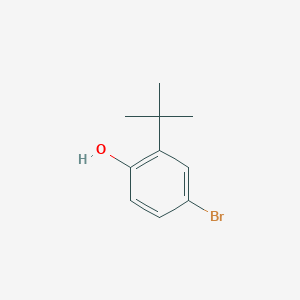

4-Bromo-2-tert-butylphenol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98326. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-bromo-2-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMJSWBFODAWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145704 | |

| Record name | Phenol, 4-bromo-2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10323-39-4 | |

| Record name | Phenol, 4-bromo-2-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010323394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10323-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-bromo-2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-tert-butylphenol for Researchers, Scientists, and Drug Development Professionals

An essential chemical intermediate, 4-Bromo-2-tert-butylphenol, identified by its CAS number 10323-39-4, serves as a crucial building block in the synthesis of a variety of complex organic molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, applications in drug development, and safety information, tailored for professionals in research and development.

Core Chemical and Physical Properties

This compound is a substituted phenol characterized by the presence of a bromine atom at the para position and a bulky tert-butyl group at the ortho position relative to the hydroxyl group. This substitution pattern imparts specific reactivity and physical characteristics to the molecule.

| Property | Value | Source |

| CAS Number | 10323-39-4 | [1] |

| Molecular Formula | C₁₀H₁₃BrO | [1] |

| Molecular Weight | 229.11 g/mol | [1] |

| Appearance | Not explicitly stated for this compound, but its isomer, 2-Bromo-4-tert-butylphenol, is described as a colorless oil or white powder. | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like methanol. | [4] |

| IUPAC Name | 4-bromo-2-(tert-butyl)phenol | [1] |

| InChI | InChI=1S/C10H13BrO/c1-10(2,3)8-5-6(11)4-7-9(8)12/h4-5,7,12H,1-3H3 | [1] |

| InChIKey | IKMJSWBFODAWTC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)Br)O | [1] |

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | Spectral data for the closely related isomer, 2-bromo-4-tert-butylphenol, suggests that the aromatic protons would appear in the downfield region (around 6.5-7.5 ppm), while the protons of the tert-butyl group would be found in the upfield region (around 0.9-1.5 ppm).[5] The integration of these signals would correspond to the number of protons in each environment. |

| ¹³C NMR | While specific data for this compound is not readily available, the spectrum for its isomer, 4-bromo-2,6-di-tert-butylphenol, has been recorded and is available in spectral databases.[6] |

| Infrared (IR) Spectroscopy | The IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretch of the phenolic hydroxyl group, as well as absorptions corresponding to C-H stretching and bending of the alkyl and aromatic groups, and a C-Br stretching vibration. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and isotopic pattern characteristic of a monobrominated compound. |

Synthesis of Brominated tert-Butylphenols

Experimental Protocol: Synthesis of 2-Bromo-4-tert-butylphenol[3]

This protocol describes the synthesis of the isomer 2-Bromo-4-tert-butylphenol and is illustrative of the general approach for brominating tert-butylphenols.

-

Reaction Setup: A solution of 4-tert-butylphenol (20 g, 0.133 mol) is prepared in a 1:1 (v/v) mixture of chloroform and carbon tetrachloride (64 mL). The solution is cooled to 0°C under a nitrogen atmosphere.

-

Addition of Bromine: A solution of bromine (7.18 mL, 0.14 mol) in chloroform (25 mL) is added dropwise to the cooled phenol solution over a period of 2 hours. The reaction is monitored for the persistence of a slight red coloration, indicating a slight excess of bromine.

-

Reaction Quenching and Workup: After the addition is complete, the reaction mixture is purged with nitrogen overnight. The resulting solution is then diluted with dichloromethane (50 mL) and washed sequentially with a 1% aqueous sodium thiosulfate solution (100 mL) and saturated brine (100 mL).

-

Isolation and Purification: The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the product.

This procedure results in a quantitative yield of 2-bromo-4-(tert-butyl)phenol as a colorless oil.[3]

Applications in Drug Development

This compound and its isomers are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[7] The presence of the phenolic hydroxyl group and the bromine atom provides two reactive sites for further chemical modifications, such as etherification, esterification, and cross-coupling reactions.

The bulky tert-butyl group can impart desirable pharmacokinetic properties to a drug molecule, such as increased metabolic stability and improved oral bioavailability. While specific examples of marketed drugs derived directly from this compound are not prominently featured in the searched literature, its utility as a building block in the synthesis of novel therapeutic agents is recognized. For instance, brominated phenols are key intermediates in the synthesis of some drugs targeting neurological and endocrine disorders.[8][9]

Safety and Toxicity

This compound is classified as a hazardous substance. The available safety data indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[10] It is also reported to cause skin and serious eye irritation.[10]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a valuable chemical intermediate with applications in the synthesis of complex organic molecules relevant to the pharmaceutical industry. Its distinct substitution pattern offers multiple avenues for chemical modification, making it a useful tool for medicinal chemists. While detailed information on its biological activity is not extensively documented, its role as a synthetic building block is well-established. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its hazardous nature.

References

- 1. This compound | C10H13BrO | CID 97068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]

- 4. 4-Bromo-2,6-di-tert-butylphenol One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. brainly.com [brainly.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. nbinno.com [nbinno.com]

- 8. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 9. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

- 10. 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5 [m.chemicalbook.com]

An In-Depth Technical Guide to 4-Bromo-2-tert-butylphenol: Synthesis, Structure, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2-tert-butylphenol (CAS No. 10323-39-4), a substituted phenol of significant interest in synthetic and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, a validated synthesis protocol, and its current and potential applications as a versatile chemical intermediate.

Core Molecular Identity and Physicochemical Properties

This compound is an aromatic organic compound characterized by a phenol ring substituted with a bromine atom at the para-position (C4) and a bulky tert-butyl group at an ortho-position (C2) relative to the hydroxyl group. This specific arrangement of functional groups dictates its reactivity and physical characteristics.

The molecular formula of the compound is C₁₀H₁₃BrO.[1][2] Its molecular weight is approximately 229.11 g/mol .[1] The presence of the bromine atom and the hydrophobic tert-butyl group, combined with the polar hydroxyl group, results in moderate polarity and specific solubility profiles.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Identifier/Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 10323-39-4 | [1][2] |

| Molecular Formula | C₁₀H₁₃BrO | [1][2] |

| Molecular Weight | 229.11 g/mol | [1] |

| Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)Br)O | [1] |

| InChIKey | IKMJSWBFODAWTC-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 228.01498 Da | [1] |

| XLogP3 (Computed) | 3.9 | [1] |

| Topological Polar Surface Area | 20.2 Ų |[1] |

Synthesis Protocol: Electrophilic Bromination of 2-tert-butylphenol

The most logical and efficient synthesis of this compound is achieved through the electrophilic aromatic substitution of the readily available precursor, 2-tert-butylphenol.

Mechanistic Rationale

The regioselectivity of the bromination is governed by the directing effects of the substituents on the phenol ring. The hydroxyl (-OH) group is a powerful activating, ortho, para-director. The tert-butyl group is also an activating ortho, para-director, though weaker than the hydroxyl. In 2-tert-butylphenol, the position para to the hydroxyl group (C4) is sterically unhindered and electronically activated, making it the primary site for electrophilic attack. The ortho position (C6) is also activated but is significantly sterically hindered by the adjacent bulky tert-butyl group, which disfavors substitution at that site. Consequently, bromination yields the 4-bromo isomer as the major product.

Representative Experimental Protocol

This protocol is adapted from established methods for the bromination of substituted phenols, such as those for related isomers and analogs.[5][6]

Materials:

-

2-tert-butylphenol

-

Molecular Bromine (Br₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (e.g., Argon), dissolve 2-tert-butylphenol (1.0 eq) in anhydrous dichloromethane (approx. 5-10 mL per gram of phenol).

-

Inert Atmosphere: Flush the system with inert gas.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Bromine Addition: Prepare a solution of molecular bromine (1.05 eq) in a small amount of dichloromethane. Add this solution dropwise to the stirred phenol solution over 30-60 minutes. Maintain the temperature at 0°C throughout the addition. The disappearance of the bromine's reddish-brown color indicates its consumption.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted bromine. Stir until the reddish color completely disappears.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization to obtain the final product.

Caption: Synthesis workflow for this compound.

Molecular Structure and Spectroscopic Profile

While specific, published experimental spectra for this compound are scarce, a reliable spectroscopic profile can be predicted based on its structure and data from close isomers and analogs.[7][8]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Characteristics |

|---|---|---|

| ¹H NMR | Phenolic -OH | Broad singlet, ~5.0-6.0 ppm (variable, concentration-dependent) |

| Aromatic C3-H | Doublet, ~7.2-7.4 ppm | |

| Aromatic C5-H | Doublet of doublets, ~6.9-7.1 ppm | |

| Aromatic C6-H | Doublet, ~6.7-6.9 ppm | |

| tert-Butyl -CH₃ | Singlet (9H), ~1.4 ppm | |

| ¹³C NMR | C-OH (C1) | ~150-155 ppm |

| C-C(CH₃)₃ (C2) | ~135-140 ppm | |

| C-H (C3) | ~130-133 ppm | |

| C-Br (C4) | ~112-116 ppm | |

| C-H (C5) | ~128-131 ppm | |

| C-H (C6) | ~115-118 ppm | |

| Quaternary C of t-Bu | ~34-36 ppm | |

| Methyl C of t-Bu | ~29-31 ppm | |

| IR Spectroscopy | O-H stretch | Broad peak, 3200-3600 cm⁻¹ |

| C-H (sp³) stretch | ~2850-3000 cm⁻¹ | |

| C=C (aromatic) stretch | ~1500-1600 cm⁻¹ | |

| C-O stretch | ~1200-1250 cm⁻¹ | |

| C-Br stretch | ~550-650 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | Isotopic pattern for one Br atom: [M]⁺ at m/z 228 and [M+2]⁺ at m/z 230 in ~1:1 ratio. |

| | Key Fragment | Loss of a methyl group (-CH₃): [M-15]⁺ at m/z 213/215. |

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its utility stems from the distinct reactivity of its three functional regions: the hydroxyl group, the bromine atom, and the sterically demanding tert-butyl group.

-

Antimicrobial Agent: The compound itself has demonstrated fungicidal and antimicrobial properties, showing activity against fungi such as Aspergillus.[9] This suggests potential for development as a lead compound in agricultural or therapeutic applications.

-

Synthetic Intermediate: The primary value of this molecule lies in its role as a versatile intermediate.

-

The Hydroxyl Group: Can be alkylated to form ethers, acylated to form esters, or used to direct further reactions on the aromatic ring.

-

The Bromine Atom: Serves as an excellent handle for carbon-carbon bond-forming reactions. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the straightforward introduction of diverse aryl, alkyl, or alkynyl groups at the C4 position, enabling the construction of complex molecular scaffolds for drug discovery.

-

The Tert-Butyl Group: Acts as a bulky steric shield, which can direct reactions to other sites on the molecule. It also enhances lipophilicity, a key parameter in modulating the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of drug candidates.

-

Safety and Handling

This compound is classified as a hazardous substance. Based on aggregated GHS data, it is harmful if swallowed, in contact with skin, or if inhaled.[1][9] It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated chemical fume hood.

References

- 1. This compound | C10H13BrO | CID 97068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 2-Bromo-4-tert-butylphenol | 2198-66-5 [sigmaaldrich.com]

- 4. 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 10323-39-4 [amp.chemicalbook.com]

An In-depth Technical Guide on the Solubility of 4-Bromo-2-tert-butylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2-tert-butylphenol. A thorough understanding of its solubility is crucial for a variety of applications, including reaction optimization, purification processes, and formulation development in the pharmaceutical and chemical industries. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the foundational physicochemical properties governing solubility and provides a detailed experimental protocol for its determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. This compound is a substituted phenol with a chemical structure that bestows upon it a moderate degree of lipophilicity. The presence of the polar hydroxyl group allows for hydrogen bonding, while the brominated aromatic ring and the tert-butyl group contribute to its non-polar character.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 10323-39-4[1][2][3] |

| Molecular Formula | C₁₀H₁₃BrO[1][4] |

| Molecular Weight | 229.11 g/mol [1][4] |

| Appearance | Solid (form may vary) |

| Predicted logP | 3.452 (Crippen Method)[4] |

The predicted octanol-water partition coefficient (logP) of approximately 3.45 suggests that this compound is significantly more soluble in non-polar organic solvents than in water. The principle of "like dissolves like" would predict good solubility in solvents of moderate to low polarity.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents remains largely unpublished. The following table is provided as a template for researchers to populate with experimentally determined values. The subsequent section details a reliable methodology for obtaining this critical data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| e.g., Methanol | 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined |

| e.g., Acetone | 25 | Data to be determined | Data to be determined |

| e.g., Chloroform | 25 | Data to be determined | Data to be determined |

| e.g., Toluene | 25 | Data to be determined | Data to be determined |

| e.g., Heptane | 25 | Data to be determined | Data to be determined |

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| e.g., N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[5][6] This method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is achieved.

3.1. Materials and Equipment

-

This compound (crystalline solid)

-

High-purity organic solvents of interest

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatic orbital shaker or rotator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.2. Detailed Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed that ensures thorough mixing and suspension of the solid particles.

-

The equilibration time can range from 24 to 72 hours. It is advisable to perform a preliminary study to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation and Sampling:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

For more effective separation, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC or GC method. A calibration curve must be prepared using standard solutions of known concentrations for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility of this compound in the selected solvent is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

-

The results can be expressed in various units, such as mg/mL, g/100 mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination via the shake-flask method.

Conclusion

References

Spectroscopic Analysis of 4-Bromo-2-tert-butylphenol: A Technical Guide

This technical guide provides an in-depth analysis of 4-Bromo-2-tert-butylphenol, focusing on its Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) profiles. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed spectral data, experimental protocols, and workflow visualizations to aid in the identification and characterization of this compound.

Introduction

This compound (C₁₀H₁₃BrO) is a substituted phenol of interest in various chemical and pharmaceutical research areas.[1] Its molecular structure, featuring a hydroxyl group, a bulky tert-butyl group, and a bromine atom on the aromatic ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its FTIR and mass spectra is crucial for its unambiguous identification, purity assessment, and understanding its chemical behavior. This guide outlines the expected spectral characteristics and provides standardized protocols for acquiring such data.

Compound Properties: [1]

-

Molecular Formula: C₁₀H₁₃BrO

-

Molecular Weight: 229.11 g/mol

-

IUPAC Name: this compound

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

Predicted FTIR Spectral Data

The following table summarizes the principal infrared absorption bands expected for this compound, based on the analysis of similar phenolic compounds.[2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3400 - 3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| ~3000 - 2850 | Medium to Strong | C-H Stretch (sp³ and sp²) | tert-Butyl & Aromatic |

| ~1600 - 1580 | Medium | C=C Stretch | Aromatic Ring |

| ~1470 - 1440 | Medium | C-H Bend | tert-Butyl |

| ~1250 - 1150 | Strong | C-O Stretch | Phenolic Ether |

| ~880 - 800 | Strong | C-H Out-of-plane Bend | Substituted Aromatic |

| ~600 - 500 | Medium to Strong | C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The presence of a bromine atom is a key feature in the mass spectrum of this compound due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[5] This results in a characteristic M/M+2 isotope pattern for the molecular ion and any bromine-containing fragments.[6][7]

Predicted Mass Spectrum Fragmentation Data

| m/z (Predicted) | Ion Formula | Description |

| 228 / 230 | [C₁₀H₁₃BrO]⁺˙ | Molecular Ion (M⁺˙) peak, showing the M/M+2 isotope pattern for Bromine. |

| 213 / 215 | [C₉H₁₀BrO]⁺ | Base Peak. Loss of a methyl radical (•CH₃) from the tert-butyl group.[8] |

| 134 | [C₉H₁₀O]⁺ | Loss of Bromine radical (•Br) from the m/z 213/215 fragment. |

| 135 | [C₉H₁₁O]⁺ | Fragment resulting from further rearrangements.[8] |

Experimental Protocols

The following sections detail standardized methodologies for acquiring high-quality FTIR and mass spectra for solid phenolic compounds like this compound.

FTIR Spectroscopy Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples.

-

Instrument Setup: Use a Bruker Alpha T FTIR spectrometer or equivalent, equipped with a diamond ATR accessory.[10]

-

Background Scan: Before sample analysis, record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[11]

-

Scanning: Collect the spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, co-add and average 32 scans.[10]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

Mass Spectrometry Protocol (Electron Ionization - GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar DB-5ms or similar). Use a temperature program to ensure the elution of the compound.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12]

-

Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[5]

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The data is typically compared against spectral libraries for identification.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the predicted fragmentation pathway.

Caption: Figure 1. General Experimental Workflow for Spectroscopic Analysis.

Caption: Figure 2. Predicted Electron Ionization Fragmentation Pathway.

References

- 1. This compound | C10H13BrO | CID 97068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 12. uni-saarland.de [uni-saarland.de]

Synthesis Pathway for 4-Bromo-2-tert-butylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-Bromo-2-tert-butylphenol, a valuable intermediate in the development of various organic compounds. The document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

This compound (CAS No: 10323-39-4) is an aromatic organic compound featuring a phenol ring substituted with a bromine atom at the para-position and a bulky tert-butyl group at an ortho-position relative to the hydroxyl group.[1] This substitution pattern makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals where precise molecular architecture is critical. The tert-butyl group provides steric hindrance, influencing the reactivity of the hydroxyl group and the aromatic ring, while the bromine atom serves as a key functional handle for further transformations, such as cross-coupling reactions.

The most direct and widely utilized method for the synthesis of this compound is the electrophilic aromatic substitution of 2-tert-butylphenol.

Core Synthesis Pathway: Electrophilic Bromination

The primary route to this compound is the direct bromination of 2-tert-butylphenol. In this electrophilic aromatic substitution reaction, the phenol ring is activated by the strongly electron-donating hydroxyl (-OH) group and the moderately activating ortho-tert-butyl group. Both groups are ortho, para-directors.

The regioselectivity of the reaction is governed by both electronic and steric effects:

-

Electronic Effects: The hydroxyl and tert-butyl groups activate the positions ortho and para to themselves, making them susceptible to electrophilic attack. The para-position (C4) is strongly activated by the hydroxyl group.

-

Steric Effects: The large tert-butyl group at the C2 position sterically hinders the adjacent C6 (ortho) position, making the para-position (C4) the most favorable site for the incoming electrophile (bromine).

Consequently, the bromination of 2-tert-butylphenol proceeds with high regioselectivity to yield this compound as the major product.

Caption: Synthesis of this compound via electrophilic bromination.

Experimental Protocol

The following protocol is adapted from a similar, well-established procedure for the bromination of a substituted phenol.[2] It is designed for high regioselectivity and yield.

3.1 Materials and Equipment

-

Reactants: 2-tert-butylphenol, Bromine (Br₂), Chloroform (CHCl₃), Carbon tetrachloride (CCl₄), Dichloromethane (CH₂Cl₂).

-

Work-up Reagents: 1% aqueous sodium thiosulfate (Na₂S₂O₃) solution, Saturated brine solution, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Equipment: Three-necked round-bottom flask, pressure-equalizing dropping funnel, mechanical stirrer, nitrogen inlet, ice bath, rotary evaporator, standard glassware for extraction and filtration.

3.2 Detailed Methodology

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing dropping funnel, dissolve 2-tert-butylphenol (e.g., 0.133 mol) in a 1:1 (v/v) mixture of chloroform and carbon tetrachloride (e.g., 64 mL).

-

Cooling: Cool the stirred solution to 0°C using an ice bath. Maintain a slow stream of nitrogen to ensure an inert atmosphere.

-

Bromine Addition: Prepare a solution of bromine (e.g., 0.14 mol, a slight excess) in chloroform (e.g., 25 mL) and charge it into the dropping funnel.

-

Add the bromine solution dropwise to the cooled phenol solution over approximately 2 hours. The reaction is exothermic; maintain the temperature at 0°C. A slight red coloration should persist upon completion of the addition.[2]

-

Reaction Completion: After the addition is complete, purge the reaction mixture with a stream of nitrogen overnight to remove excess bromine and the hydrogen bromide (HBr) byproduct.

-

Work-up: Dilute the resulting solution with dichloromethane (e.g., 50 mL). Transfer the solution to a separatory funnel.

-

Wash the organic layer with a 1% aqueous sodium thiosulfate solution (e.g., 100 mL) to quench any remaining bromine, followed by a wash with saturated brine (e.g., 100 mL).[2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a colorless to light yellow oil or solid, can be further purified by vacuum distillation or column chromatography if necessary.

Quantitative Data

The synthesis is expected to be high-yielding, with reports of similar reactions achieving quantitative yields.[2]

| Property | Value | Reference |

| CAS Number | 10323-39-4 | [1] |

| Molecular Formula | C₁₀H₁₃BrO | [1] |

| Molecular Weight | 229.11 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | |

| Boiling Point | 128-130 °C (at 6 Torr) | |

| Density | ~1.34 g/cm³ | |

| Expected Yield | High (>90%) | [2] |

Note: Physical properties such as boiling point and density are reported from chemical supplier data and may vary slightly. The expected yield is an estimate based on analogous chemical transformations.[2]

References

A Technical Guide to the Electrophilic Bromination of 2-tert-Butylphenol: Mechanism, Regioselectivity, and Experimental Protocol

Introduction

The electrophilic halogenation of phenolic compounds is a cornerstone of synthetic organic chemistry, providing essential intermediates for pharmaceuticals, agrochemicals, and materials science. Among these transformations, the bromination of substituted phenols is particularly significant. This guide offers an in-depth examination of the electrophilic bromination of 2-tert-butylphenol, a substrate that presents a compelling interplay of electronic and steric effects.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of procedure to explore the underlying mechanistic principles that govern the reaction's outcome. By understanding the causality behind the regioselectivity and reactivity, scientists can better control and optimize the synthesis of valuable brominated phenol derivatives, such as 4,6-dibromo-2-tert-butylphenol.

Mechanistic Principles

The reaction proceeds via the classical electrophilic aromatic substitution (EAS) pathway. The high electron density of the phenol ring makes it exceptionally reactive toward electrophiles, often obviating the need for a Lewis acid catalyst that is typically required for the bromination of less activated aromatic compounds.[1]

The Core Mechanism: Electrophilic Aromatic Substitution (EAS)

The mechanism involves two primary steps:

-

Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine atom. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A base (such as the solvent or the bromide ion) removes a proton from the carbon atom bearing the new bromine substituent, collapsing the sigma complex and restoring the aromaticity of the ring.

The choice of solvent plays a critical role in modulating the electrophilicity of the bromine. Polar solvents, like acetic acid or water, can polarize the Br-Br bond, increasing the reaction rate.[2][3]

Directing Effects and Reactivity

The regiochemical outcome of the substitution on the 2-tert-butylphenol ring is dictated by the combined influence of the hydroxyl (-OH) and tert-butyl (-C(CH₃)₃) groups.

-

The Hydroxyl Group (-OH): The -OH group is a powerful activating group and an ortho-, para-director.[1][4] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, which stabilizes the positively charged sigma complex intermediate.[5][6] This donation of electron density is most effective at the positions ortho and para to the hydroxyl group.

-

The Tert-Butyl Group (-tBu): The -tBu group is a weakly activating group and is also an ortho-, para-director.[7][8] It donates electron density primarily through an inductive effect, where the sp³-hybridized alkyl carbons push electron density toward the sp²-hybridized ring carbons.[7] However, its most significant contribution in this context is steric hindrance. The large size of the tert-butyl group physically obstructs the approach of the electrophile to the adjacent ortho position (C3).[8]

Regioselectivity in 2-tert-Butylphenol

In 2-tert-butylphenol, the powerful ortho-, para-directing effect of the hydroxyl group and the weaker ortho-, para-directing effect of the tert-butyl group reinforce each other.[9]

-

The -OH group at C1 directs incoming electrophiles to the C2 (ortho), C4 (para), and C6 (ortho) positions.

-

The -tBu group at C2 directs to the C3 (ortho), C4 (para), and C6 (ortho) positions.

The position C2 is already occupied. The position C3 is sterically hindered by the adjacent bulky t-butyl group. Therefore, electrophilic attack is overwhelmingly favored at the C4 (para to -OH, meta to -tBu but activated by both) and C6 (ortho to both -OH and -tBu) positions. Due to the high activation of the ring by the hydroxyl group, reactions with two equivalents of bromine readily lead to the formation of the dibrominated product, 4,6-dibromo-2-tert-butylphenol.

Caption: Reaction mechanism for the formation of 4,6-dibromo-2-tert-butylphenol.

Experimental Protocol: Synthesis of 4,6-Dibromo-2-tert-butylphenol

This protocol describes a reliable method for the dibromination of 2-tert-butylphenol. The procedure is designed to be self-validating by incorporating clear checkpoints and rationales for each step.

Principle

2-tert-butylphenol is dissolved in glacial acetic acid, which serves as a polar solvent to facilitate the reaction. The solution is cooled to control the exothermic reaction. Two equivalents of molecular bromine are added dropwise to achieve selective dibromination at the electronically activated and sterically accessible C4 and C6 positions. The reaction is then quenched, and the product is isolated via filtration and purified by recrystallization.

Materials and Equipment

| Reagent/Equipment | Purpose |

| 2-tert-butylphenol | Starting Material |

| Molecular Bromine (Br₂) | Brominating Agent |

| Glacial Acetic Acid | Solvent |

| Sodium Thiosulfate (Na₂S₂O₃) | Quenching Agent (for excess Br₂) |

| Deionized Water | Washing/Recrystallization |

| Ethanol | Recrystallization Solvent |

| Round-bottom flask | Reaction Vessel |

| Magnetic stirrer and stir bar | Agitation |

| Dropping funnel | Controlled addition of Bromine |

| Ice-water bath | Temperature Control |

| Buchner funnel and filter flask | Product Isolation (Filtration) |

| Rotary Evaporator | Solvent Removal (optional) |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 4,6-dibromo-2-tert-butylphenol.

Step-by-Step Procedure

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.0 g (0.10 mol) of 2-tert-butylphenol in 50 mL of glacial acetic acid.

-

Rationale: Acetic acid is a polar solvent that can stabilize the charged intermediate, facilitating the reaction.[2]

-

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.

-

Bromine Addition: In a separate flask, prepare a solution of 32.0 g (0.20 mol, approx. 10.2 mL) of bromine in 20 mL of glacial acetic acid. Transfer this solution to a dropping funnel.

-

Rationale: Using a stoichiometric amount of two equivalents of bromine targets the desired dibrominated product. Dissolving the bromine facilitates controlled, dropwise addition.

-

-

Reaction: Add the bromine solution dropwise to the stirred phenol solution over a period of approximately 1 hour, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

-

Rationale: Slow, dropwise addition prevents a localized excess of bromine, which could lead to over-bromination and side reactions. Continued stirring ensures the reaction goes to completion.

-

-

Quenching and Precipitation: Slowly pour the reaction mixture into a beaker containing 400 mL of ice water while stirring. If the solution retains a reddish-brown color from excess bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the color disappears.

-

Rationale: Pouring the mixture into water precipitates the organic product, which is insoluble in water. Sodium thiosulfate is a reducing agent that neutralizes any unreacted bromine.[10]

-

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and salts.

-

Rationale: Vacuum filtration is an efficient method for separating the solid product from the liquid phase. Washing removes water-soluble impurities.

-

-

Purification: Transfer the crude solid to a beaker and recrystallize from a minimal amount of a hot ethanol-water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Rationale: Recrystallization is a standard technique for purifying solid organic compounds. An ethanol/water system is effective for phenols of moderate polarity.[11]

-

-

Drying and Analysis: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator. Determine the final mass, calculate the percentage yield, and characterize the product by melting point analysis.

Data Summary

Table 1: Reagent Properties and Quantities

| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |

| 2-tert-butylphenol | C₁₀H₁₄O | 150.22 | 0.10 | 15.0 | - |

| Bromine | Br₂ | 159.81 | 0.20 | 32.0 | ~10.2 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | - | 70 |

Table 2: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 3 hours |

| Product | 4,6-Dibromo-2-tert-butylphenol |

| Product Formula | C₁₀H₁₂Br₂O |

| Product Molar Mass | 308.01 g/mol |

| Theoretical Yield | 30.8 g |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 75-85% |

Safety Precautions

-

Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe chemical burns upon contact with skin and is extremely dangerous if inhaled. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.

-

Glacial Acetic Acid (CH₃COOH): Corrosive and causes severe skin and eye burns. Work in a fume hood to avoid inhaling vapors.

-

General: The reaction is exothermic and should be handled with care. Ensure an ice bath is readily available for temperature control. Have a quenching agent (sodium thiosulfate or sodium bisulfite solution) prepared before starting the reaction.

Conclusion

The electrophilic bromination of 2-tert-butylphenol is a highly efficient reaction governed by the powerful activating and directing effects of the hydroxyl group, tempered by the steric influence of the tert-butyl substituent. A thorough understanding of these principles allows for the predictable and high-yield synthesis of 4,6-dibromo-2-tert-butylphenol, a valuable chemical intermediate. Successful execution of this synthesis hinges on meticulous control of reaction conditions, particularly stoichiometry and temperature, to manage the high reactivity of the phenolic substrate. The protocol described herein provides a robust and validated framework for achieving this transformation safely and efficiently in a laboratory setting.

References

- 1. byjus.com [byjus.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. youtube.com [youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. homework.study.com [homework.study.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 10. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Unlocking the Potential of 4-Bromo-2-tert-butylphenol: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Applications, and Biological Significance of a Versatile Phenolic Compound

Introduction: 4-Bromo-2-tert-butylphenol is a substituted phenolic compound that holds considerable promise for a range of research and development applications. Its unique molecular architecture, featuring a reactive bromine atom, a sterically hindering tert-butyl group, and a hydroxyl moiety on a benzene ring, makes it a valuable intermediate in organic synthesis and a candidate for biological investigation. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, potential research applications with a focus on its role as a synthetic intermediate and its antimicrobial and anticancer activities. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound, with the CAS number 10323-39-4, is a solid at room temperature. Its key chemical and physical properties are summarized in the table below, providing a ready reference for experimental design and characterization.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 10323-39-4 | [1] |

| Molecular Formula | C₁₀H₁₃BrO | [1] |

| Molecular Weight | 229.11 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Soluble in organic solvents | |

| InChI | InChI=1S/C10H13BrO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3 | [1] |

| SMILES | CC(C)(C)C1=C(C=CC(=C1)Br)O | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-tert-butylphenol. The tert-butyl group directs the incoming bromine atom to the para position due to steric hindrance at the ortho positions. Below is a detailed experimental protocol adapted from similar phenolic bromination reactions.[2][3]

Experimental Protocol: Bromination of 2-tert-butylphenol

Materials:

-

2-tert-butylphenol

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-tert-butylphenol (1 equivalent) in dichloromethane.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add a solution of bromine (1.1 equivalents) in dichloromethane from the dropping funnel to the stirred solution of 2-tert-butylphenol over a period of 1 hour. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes.

-

Slowly add saturated aqueous sodium sulfite solution to quench the excess bromine, until the reddish-brown color disappears.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Expected Yield: Yields for similar bromination reactions of substituted phenols are often in the range of 75-90%.[2]

Characterization: The structure of the synthesized this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow

References

Synthesis of 4-Bromo-2-tert-butylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of 4-Bromo-2-tert-butylphenol, a valuable intermediate in the development of novel chemical entities. This document details the synthetic approaches, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted phenol of interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The presence of a bromine atom and a bulky tert-butyl group on the phenolic ring allows for further functionalization and imparts specific characteristics to molecules incorporating this moiety. The primary route to its synthesis involves the electrophilic bromination of 2-tert-butylphenol. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and tert-butyl groups. The strongly activating and ortho-, para-directing hydroxyl group, coupled with the steric hindrance of the adjacent tert-butyl group, favors the introduction of the bromine atom at the position para to the hydroxyl group.

Synthetic Methodologies

The synthesis of this compound is achieved through the direct bromination of 2-tert-butylphenol. While a specific, detailed experimental protocol for this exact transformation is not extensively reported in publicly available literature, a reliable procedure can be adapted from established methods for the bromination of similar substituted phenols. The following protocol is a proposed methodology based on analogous reactions.

Proposed Experimental Protocol: Synthesis of this compound

This procedure is adapted from the well-established methods for the bromination of substituted phenols.

Materials:

-

2-tert-butylphenol

-

Liquid Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes or Pentane for recrystallization

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for recrystallization and filtration

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-tert-butylphenol (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Bromination: Prepare a solution of liquid bromine (1.05 equivalents) in the same solvent used for the phenol. Add this bromine solution dropwise to the stirred phenol solution at 0°C over a period of 1-2 hours. The reaction should be carried out under an inert atmosphere (nitrogen or argon).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: After the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes or pentane, to yield pure this compound.

Quantitative Data from Analogous Syntheses

The following table summarizes quantitative data from the synthesis of structurally related brominated tert-butylphenols, providing a benchmark for expected yields and reaction conditions.

| Product | Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| 2-Bromo-4-tert-butylphenol | 4-tert-butylphenol | Bromine | Chloroform/Carbon Tetrachloride (1:1) | 0 | ~2 hours | Quantitative | - | [1] |

| 2-Bromo-4-tert-butylphenol | 4-tert-butylphenol | Sodium Bromide / Sodium Chlorite | Acetic Acid / Water | Room Temp. | 4-8 hours | 97 | 98.3 | [2] |

| 4-Bromo-2,6-di-tert-butylphenol | 2,6-di-tert-butylphenol | Bromine | Dichloromethane | 0 | 1 hour | 76 | - | [3] |

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the logical workflow for the synthesis of this compound.

References

safety, handling, and MSDS for 4-Bromo-2-tert-butylphenol

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-tert-butylphenol

For the modern research scientist and drug development professional, a comprehensive understanding of chemical safety is not merely a regulatory formality but a cornerstone of scientific integrity and operational excellence. This guide provides a detailed examination of the safety, handling, and Material Safety Data Sheet (MSDS) for this compound, a compound utilized in various synthetic applications. By elucidating the principles behind safe handling protocols, this document aims to empower researchers to mitigate risks and foster a culture of safety within the laboratory.

Chemical Identity and Physicochemical Properties

A thorough understanding of a chemical's properties is fundamental to its safe handling. This compound is a substituted phenol with the molecular formula C₁₀H₁₃BrO.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 229.11 g/mol | [1] |

| CAS Number | 10323-39-4 | [1] |

| Appearance | Liquid | [2][3] |

| Purity | Typically 95% | [2][3] |

| Relative Density | 1.37 | [3] |

These properties inform handling procedures. For instance, its liquid state at room temperature necessitates precautions against spills and splashes.

Hazard Identification and GHS Classification

This compound presents several health and environmental hazards, as classified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

GHS Hazard Statements:

-

H410: Very toxic to aquatic life with long lasting effects. [5]

Some sources also indicate a potential for reproductive harm, with the hazard statement H361f: Suspected of damaging fertility. [5] This highlights the importance of minimizing exposure, particularly for individuals of reproductive age. The environmental toxicity underscores the need for responsible disposal to prevent contamination of aquatic ecosystems.[5]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls

The primary method for controlling exposure to hazardous chemicals is through engineering controls.

-

Fume Hood: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] This is critical to minimize the inhalation of harmful vapors.

-

Eyewash Stations and Safety Showers: Readily accessible and fully functional eyewash stations and safety showers are mandatory in any laboratory where this chemical is handled.[7][8]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific hazards of the chemical. For this compound, the following PPE is required:[6][7]

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[6] A face shield should be worn in situations where there is a higher risk of splashing.[9][10]

-

Skin Protection:

-

Respiratory Protection: In situations where ventilation is inadequate or if dusts/aerosols are generated, a NIOSH/MSHA approved respirator is necessary.[7]

The following diagram illustrates the proper workflow for donning and doffing PPE to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to minimizing risk.

Handling

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Use this chemical in a well-ventilated area.[6]

-

Keep the container tightly closed when not in use.[7]

Storage

-

Store in a cool, dry, and well-ventilated place.[7]

-

Store away from incompatible materials, such as strong oxidizing agents.[6][11]

-

Store in a locked cabinet or other secure area to restrict access.[5]

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][13]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6]

-

After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]

-

After Swallowing: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response

In the event of a spill, the following procedure should be followed.

References

- 1. This compound | C10H13BrO | CID 97068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-(tert-butyl)phenol | CymitQuimica [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemical-label.com [chemical-label.com]

- 5. cpachem.com [cpachem.com]

- 6. aksci.com [aksci.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. epa.gov [epa.gov]

- 10. na.bhs1.com [na.bhs1.com]

- 11. giantchemsolutions.com [giantchemsolutions.com]

- 12. lobachemie.com [lobachemie.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Discovery and History of Substituted Bromophenols

Abstract: Substituted bromophenols represent a structurally diverse class of halogenated secondary metabolites predominantly found in the marine environment. Their discovery, dating back to the mid-20th century, has unveiled a wealth of compounds with significant and varied biological activities. This guide provides an in-depth exploration of the history of substituted bromophenols, from their initial isolation from marine algae to the elucidation of their biosynthetic pathways and the evolution of synthetic methodologies. We will examine their broad spectrum of bioactivities, including antimicrobial, antioxidant, and anticancer properties, and discuss their potential as lead compounds in drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the core science, from natural product chemistry to modern synthetic strategies and applications.

The Genesis of Bromophenols: From Marine Origins to the Laboratory Bench

The story of substituted bromophenols is intrinsically linked to the broader field of marine natural products chemistry, which began to flourish in the 1970s.[1][2] The marine environment, with its vast biodiversity, has proven to be a prolific source of unique chemical structures not found in terrestrial organisms.[3][4]

The Earliest Discoveries: Unveiling Nature's Halogenated Arsenal

The first marine bromophenols were isolated in 1967 from the red algae Rhodomela larix (now known as Neorhodomela larix).[5][6][7] This seminal discovery opened the door to a new class of natural products. Following this, a multitude of novel bromophenols were identified from a wide array of marine organisms, including red, brown, and green algae, as well as sponges, ascidians, and marine bacteria.[6][7][8] Species within the Rhodomelaceae family of red algae have been found to be particularly rich sources of these compounds.[7]

It is believed that the ecological role of many bromophenols is related to chemical defense, acting as a deterrent to herbivores and preventing biofouling.[5][6]

Natural Occurrence and Biosynthesis: The Role of Vanadium Bromoperoxidases

The biosynthesis of bromophenols in marine algae is a fascinating example of enzymatic halogenation. This process is primarily catalyzed by a class of enzymes known as vanadium bromoperoxidases (V-BPOs).[5][9][10] These enzymes utilize bromide ions, which are present in seawater, and hydrogen peroxide to generate a reactive bromine species.[5][11] This electrophilic bromine equivalent then reacts with a phenolic substrate to produce the corresponding brominated phenol.

The catalytic cycle of V-BPO involves the coordination of hydrogen peroxide to the vanadium(V) center in the enzyme's active site.[12] This forms a peroxo-vanadium intermediate, which is a potent oxidizing agent. The intermediate then oxidizes the bromide ion to a reactive bromine species, which is thought to be hypobromous acid (HOBr) or a related compound.[9][12] This species is then able to electrophilically attack the electron-rich aromatic ring of a phenol, leading to the formation of a C-Br bond.

The reaction mechanism can be summarized as follows:

-

Enzyme Activation: The vanadium(V) center in the native enzyme reacts with hydrogen peroxide.[9]

-

Bromide Oxidation: The activated enzyme-peroxide complex oxidizes a bromide ion.[12]

-

Electrophilic Aromatic Substitution: The resulting electrophilic bromine species brominates a phenolic substrate.

Caption: Biosynthesis of bromophenols via Vanadium Bromoperoxidase.

Biological Significance and Therapeutic Potential

Substituted bromophenols exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery and development.[5][6] Their therapeutic potential spans various areas, from infectious diseases to cancer and diabetes.

A Spectrum of Bioactivity: From Antimicrobials to Enzyme Inhibitors

The biological activities of substituted bromophenols are diverse and include:

-

Antimicrobial Activity: Many bromophenols have demonstrated potent activity against a range of bacteria and fungi.[6] The degree and position of bromine substitution, along with the presence of other functional groups, play a crucial role in their antimicrobial efficacy.

-

Antioxidant Activity: Several bromophenols are effective radical scavengers.[5][13] For instance, compounds isolated from the red alga Symphyocladia latiuscula have shown potent DPPH radical scavenging activity, with IC50 values significantly lower than the standard antioxidant butylated hydroxytoluene (BHT).[5]

-

Anticancer Activity: Certain bromophenols have been shown to inhibit the proliferation of various cancer cell lines.[5][6] Extracts from the brown alga Leathesia nana, rich in bromophenols, have demonstrated in vivo tumor growth inhibition.[5]

-

Antidiabetic Activity: Some bromophenols act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes.[6]

-

Enzyme Inhibition: Beyond PTP1B, bromophenols have been found to inhibit other enzymes, such as carbonic anhydrase and acetylcholinesterase, suggesting their potential in treating a variety of conditions.[14][15]

| Compound/Source | Biological Activity | Quantitative Data (IC50) | Reference |

| Compounds from Symphyocladia latiuscula | Antioxidant (DPPH radical scavenging) | 7.5 - 24.7 µM | [5] |

| Compounds from Leathesia nana | Anticancer (various cell lines) | Not specified in abstract | [5] |

| Compounds from Rhodomela confervoides | Antidiabetic (PTP1B inhibition) | Not specified in abstract | [6] |

| Synthetic Bromophenols | Acetylcholinesterase Inhibition | 8.35 - 21.00 nM (IC50) | [14] |

| Synthetic Bromophenols | Carbonic Anhydrase Inhibition | 1.63 - 25.67 nM (Ki) | [14] |

| (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester from Polysiphonia urceolata | Antioxidant (DPPH radical scavenging) | 9.67 - 21.90 µM | [7] |

Mechanism of Action: Insights for Drug Development

The mechanisms by which bromophenols exert their biological effects are still being elucidated but are thought to be multifaceted. Their antioxidant properties are likely due to the ability of the phenolic hydroxyl group to donate a hydrogen atom to stabilize free radicals. The presence of electron-withdrawing bromine atoms can modulate the redox potential of the phenol, influencing its antioxidant capacity.

In the context of anticancer activity, some bromophenols may induce apoptosis or inhibit key signaling pathways involved in cell proliferation and survival. As enzyme inhibitors, they can interact with the active site of their target enzymes through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. A deeper understanding of their structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

The Evolution of Synthesis: Crafting Bromophenols

While nature provides a diverse array of bromophenols, chemical synthesis is essential for producing larger quantities for biological evaluation and for creating novel analogs with improved properties.

Early Approaches: Classical Electrophilic Aromatic Substitution

The most fundamental method for synthesizing bromophenols is the direct electrophilic bromination of a phenol. The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack.[16][17]

Reaction with bromine water (an aqueous solution of bromine) typically leads to polysubstitution, yielding 2,4,6-tribromophenol.[18] The high reactivity is due to the increased electron density in the benzene ring, which can polarize the bromine molecule, creating an electrophile without the need for a Lewis acid catalyst.[16]

To achieve selective monobromination, milder reaction conditions and less polar solvents are required. For example, performing the reaction in a non-polar solvent like carbon disulfide (CS2) at low temperatures can favor the formation of a mixture of ortho- and para-bromophenol.[18]

Modern Strategies for Regiocontrolled Synthesis

Achieving high regioselectivity in the bromination of phenols can be challenging.[19] Modern synthetic chemistry has developed a range of more sophisticated methods to address this, including:

-

Use of Bulky Reagents: Employing sterically hindered brominating agents can favor substitution at the less sterically hindered para position.

-

Catalytic Methods: Various catalysts, including Lewis acids and transition metals, have been used to control the regioselectivity of bromination.[20][21][22]

-

Protecting Group Strategies: Temporarily blocking the more reactive positions with a protecting group allows for bromination at the desired site, followed by deprotection.

-

Directed Ortho Metalation: This powerful technique involves deprotonation of the ortho position of a phenol derivative with a strong base, followed by quenching with an electrophilic bromine source.

-

Tandem Hydroxylation/Bromination: A novel one-pot method has been developed for the synthesis of bromophenols from arylboronic acids using hydrogen peroxide and hydrogen bromide.[23]

Caption: General workflow for the synthesis of substituted bromophenols.

Key Methodologies and Protocols

To provide practical insight, this section outlines a representative protocol for the synthesis of a substituted bromophenol.

Protocol: Regioselective Synthesis of 4-Bromo-2-methylphenol

This protocol is a conceptual example based on modern regioselective bromination methods.

Objective: To synthesize 4-bromo-2-methylphenol with high regioselectivity.

Reagents and Materials:

-

2-methylphenol (o-cresol)

-

N-Bromosuccinimide (NBS)

-

Amberlyst-15 (catalyst)[21]

-

Acetonitrile (solvent)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylphenol (1 equivalent) in acetonitrile.

-

Addition of Catalyst: Add a catalytic amount of Amberlyst-15 to the solution.

-